H2-Gamendazole

Description

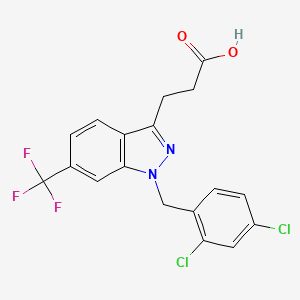

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13Cl2F3N2O2 |

|---|---|

Molecular Weight |

417.2 g/mol |

IUPAC Name |

3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid |

InChI |

InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27) |

InChI Key |

OMVYOEVUBVQVKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

H2-Gamendazole: A Technical Guide on the Mechanism of Action

Executive Summary: H2-Gamendazole (H2-GMZ) is a potent, orally active indazole carboxylic acid derived from lonidamine. It has emerged as a compound with significant therapeutic potential in two distinct areas: as a non-hormonal male contraceptive and as a treatment for Autosomal Dominant Polycystic Kidney Disease (ADPKD). Its mechanism of action is multifaceted, stemming from its ability to engage multiple molecular targets. The primary targets identified are Heat Shock Protein 90 (HSP90), particularly the HSP90AB1 (HSP90β) isoform, and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] By modulating these key proteins, H2-GMZ disrupts fundamental cellular processes including protein folding, cytoskeletal organization, cell proliferation, and ion transport. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action: Molecular Targets

This compound's broad-spectrum activity can be traced to its interaction with several key intracellular proteins. Unlike its parent compound lonidamine, H2-GMZ exhibits a more complex inhibitory profile that underpins its dual therapeutic applications.

Heat Shock Protein 90 (HSP90) Inhibition

A primary mechanism of H2-GMZ is the functional modulation of HSP90, a molecular chaperone essential for the stability and activity of numerous "client" proteins involved in signal transduction and cell cycle control.[3][4] H2-GMZ binding to HSP90 leads to the ubiquitin-mediated proteasomal degradation of these client proteins.[3] Key clients affected include:

-

ErbB2 (HER2): A receptor tyrosine kinase crucial for cell proliferation.

-

Akt (Protein Kinase B): A central node in signaling pathways governing cell survival and growth.

-

Cdk4 (Cyclin-dependent kinase 4): A key regulator of cell cycle progression.

Notably, H2-GMZ appears to inhibit HSP90 function without inducing the compensatory heat shock response, a desirable characteristic that avoids the upregulation of HSP70 or HSP90 itself.

Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) Interaction

H2-GMZ directly binds to EEF1A1. While EEF1A1's canonical role is in protein synthesis, it also possesses a non-canonical function as an actin-bundling protein. The interaction between H2-GMZ and EEF1A1 is believed to disrupt this cytoskeletal regulatory function, contributing significantly to its effects on Sertoli cell architecture and the motility of cystic cells.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition

As a derivative of lonidamine, H2-GMZ retains the ability to inhibit the CFTR chloride channel. This action is central to its efficacy in ADPKD, where aberrant cAMP-driven fluid secretion through CFTR is a primary driver of cyst growth. H2-GMZ rapidly blocks CFTR-mediated chloride currents and also reduces the total cellular levels of the CFTR protein, likely by promoting its degradation as an HSP90 client protein.

Application-Specific Pathways

The interaction of H2-GMZ with its core targets manifests differently depending on the cellular context, leading to its distinct effects in the testis and in polycystic kidneys.

Male Contraception: Sertoli Cell Disruption

In the testis, Sertoli cells are the primary target for H2-GMZ's contraceptive effect. The compound disrupts the intricate junctional complexes (ectoplasmic specializations) that anchor developing spermatids to the Sertoli cells, causing premature exfoliation of germ cells and leading to reversible infertility.

This is achieved through two interconnected signaling cascades:

-

Cytoskeletal Collapse: By inhibiting EEF1A1's actin-bundling function and promoting the degradation of HSP90 client proteins like AKT (which helps maintain cell junctions), H2-GMZ causes a rapid disorganization of the F-actin cytoskeleton and the redistribution of vinculin, a key component of focal adhesions. This structural failure leads to the detachment of spermatids.

-

Inflammatory Signaling: H2-GMZ induces a rapid and significant transcriptional upregulation of Interleukin-1 alpha (Il-1α) in Sertoli cells. This pro-inflammatory cytokine, along with its downstream effector NF-κB, is a known regulator of junctional dynamics in the testis, and its acute induction contributes to the destabilization of the Sertoli-spermatid adhesion.

Polycystic Kidney Disease (PKD) Therapy

In ADPKD, renal cyst growth is driven by excessive cell proliferation and fluid secretion. H2-GMZ counteracts both processes.

-

Inhibition of Cell Proliferation: By inhibiting HSP90, H2-GMZ promotes the degradation of client proteins essential for cyst cell growth, including ErbB2, Akt, and Cdk4. This leads to downstream effects such as decreased phosphorylation of ERK and reduced levels of hyperphosphorylated retinoblastoma protein (Rb), ultimately arresting the cell cycle and inhibiting proliferation.

-

Inhibition of Fluid Secretion: H2-GMZ directly inhibits the CFTR chloride channel, blocking the primary pathway for fluid movement into the cyst lumen.

-

Reduction of Cell Motility: The compound also alters the actin cytoskeleton in cystic cells, leading to decreased cell motility and an inability to perform wound closure in culture, which may contribute to slowing cyst expansion.

Pharmacokinetics: Cellular Uptake

This compound's effectiveness, particularly its ability to accumulate in the testes, is due to a specific transport mechanism. Studies have shown that H2-GMZ penetrates Sertoli cells via a carrier-mediated process that follows Michaelis-Menten kinetics. This transport is stimulated by acidic extracellular pH and is independent of sodium, potassium, or chloride ions. These characteristics strongly suggest the involvement of one or more Organic Anion Transporting Polypeptides (OATPs), which facilitate its entry across the blood-testis barrier.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vivo Efficacy and Dosage

| Application | Species | Dosage | Route | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Male Contraception | Rat | 6 mg/kg (single dose) | Oral | 100% infertility | |

| Male Contraception | Rat | 200 mg/kg (single dose) | Oral | Toxic (3 of 5 rats died) |

| PKD Therapy | Mouse | 20 mg/kg (daily) | Intraperitoneal | Reduced cystic index, prolonged survival | |

Table 2: In Vitro Concentrations and Effects

| Cell Type | Concentration | Duration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Human ADPKD Cells | 50 µM | 24-72 hours | Decreased levels of HSP90 client proteins (ErbB2, Akt, Cdk4) | |

| Human ADPKD Cells | 10-50 µM | 24 hours | Inhibition of cell migration (wound closure) | |

| Primary Rat Sertoli Cells | 10 µM | 1-6 hours | Disorganization of F-actin bundles and vinculin distribution | |

| Primary Rat Sertoli Cells | 100 nM | 60 minutes | Spike in Il-1α transcription |

| Murine TM4 Sertoli Cells | 40 µM | 4 hours | Change in cell morphology and actin distribution | |

Key Experimental Protocols

The mechanisms of H2-GMZ have been elucidated through a variety of standard and specialized molecular biology techniques.

Western Blot Analysis for HSP90 Client Proteins

-

Objective: To quantify changes in the protein levels of HSP90 clients (e.g., ErbB2, Akt, Cdk4) and signaling molecules (e.g., p-ERK) following H2-GMZ treatment.

-

Methodology:

-

Cell Culture and Lysis: ADPKD or Sertoli cells are cultured and treated with specified concentrations of H2-GMZ for various time points. Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-ERK) and a loading control (e.g., anti-GAPDH, anti-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Immunofluorescence Staining of Sertoli Cell Cytoskeleton

-

Objective: To visualize the organization of F-actin and the distribution of focal adhesion proteins like vinculin within Sertoli cells after H2-GMZ treatment.

-

Methodology:

-

Cell Culture: Primary Sertoli cells are cultured on glass coverslips. Cells are treated with H2-GMZ (e.g., 10 µM) for desired time points (e.g., 1, 3, 6 hours).

-

Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular structures.

-

Blocking: Non-specific binding sites are blocked by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Coverslips are incubated with a primary antibody against the protein of interest (e.g., anti-vinculin) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and F-Actin Staining: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG). Phalloidin conjugated to a different fluorophore (e.g., Alexa Fluor 594) is included to stain F-actin filaments.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. Coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging: Samples are visualized using a fluorescence or confocal microscope.

-

Cell Proliferation (MTT) Assay

-

Objective: To measure the effect of H2-GMZ on the proliferation of ADPKD cells.

-

Methodology:

-

Cell Seeding: ADPKD cells are seeded at a low density in a 96-well plate.

-

Treatment: After a period of serum starvation, cell proliferation is stimulated (e.g., with cAMP or EGF), and cells are treated with increasing concentrations of H2-GMZ for 72 hours.

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Conclusion

This compound operates through a sophisticated and interconnected mechanism of action centered on the inhibition of HSP90 and the modulation of EEF1A1 and CFTR. This multi-target engagement allows it to effectively disrupt distinct pathophysiological processes: the delicate cell-cell adhesions crucial for spermatogenesis and the aberrant proliferation and fluid secretion that drive cyst growth in polycystic kidney disease. Its ability to act without triggering a heat shock response and its targeted uptake into the testis via OATP transporters are promising features for drug development. Further research will be crucial to fully delineate the downstream signaling networks, confirm the specific OATP transporters involved in human tissues, and establish a long-term safety profile for clinical translation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lonidamine derivative this compound reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

H2-Gamendazole: A Technical Whitepaper on its Discovery, Synthesis, and Contraceptive Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2-Gamendazole, an indazole-carboxylic acid derivative of lonidamine, has emerged as a promising non-hormonal male contraceptive agent. This document provides a comprehensive technical overview of its discovery, synthesis, and mechanism of action. This compound induces reversible infertility in preclinical animal models by disrupting the crucial interface between Sertoli cells and developing spermatids. Its primary molecular targets have been identified as Heat Shock Protein 90 (HSP90) and eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1). By interfering with the function of these ubiquitously expressed proteins within the specialized environment of the testis, this compound triggers a cascade of events leading to the premature release of spermatids from the seminiferous epithelium, resulting in a reversible contraceptive effect. This whitepaper details the experimental evidence supporting this mechanism, presents quantitative data on its efficacy, and outlines the known signaling pathways involved.

Discovery and Development

This compound was developed as part of a research program aimed at identifying novel, non-hormonal male contraceptives derived from the core structure of lonidamine.[1] Lonidamine itself was known to have anti-spermatogenic effects. The development of this compound and its analogues, such as Gamendazole, represented a targeted effort to enhance the contraceptive efficacy and improve the safety profile of this class of compounds.[1][2] Preclinical studies have demonstrated the potent, reversible anti-spermatogenic effects of this compound in a variety of animal models, including mice, rats, rabbits, and non-human primates.[1][3]

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound (3-(1-(2,4-dichlorobenzyl)-1H-indazol-3-yl)propanoic acid) is not publicly available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of similar indazole carboxylic acid derivatives. The synthesis would likely involve the alkylation of an indazole-3-carboxylate derivative with 2,4-dichlorobenzyl chloride, followed by hydrolysis of the ester to yield the final carboxylic acid product.

A plausible synthetic route is outlined below:

Figure 1: Plausible synthetic scheme for this compound.

Mechanism of Action: Disruption of Sertoli Cell-Spermatid Adhesion

The primary contraceptive effect of this compound is achieved through the disruption of the intricate network of junctions that anchor developing spermatids to Sertoli cells within the seminiferous tubules. This leads to the premature release of immature sperm, rendering the male infertile. This effect is believed to be mediated through the compound's interaction with two key intracellular proteins: HSP90 and eEF1A1.

Interaction with Heat Shock Protein 90 (HSP90)

This compound has been shown to interact with HSP90, a molecular chaperone responsible for the proper folding and stability of a multitude of "client" proteins. By inhibiting HSP90 function, this compound leads to the degradation of HSP90 client proteins that are critical for cell signaling and survival. This disruption of protein homeostasis within Sertoli cells is thought to contribute to the breakdown of cell-cell adhesion complexes.

The proposed mechanism involves the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins when HSP90 function is inhibited.

Figure 2: this compound's disruption of the HSP90 chaperone cycle.

Interaction with eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1)

This compound also targets eEF1A1, a protein with a canonical role in protein synthesis. However, eEF1A1 also possesses a non-canonical function in bundling F-actin, a key component of the cytoskeleton. The interaction of this compound with eEF1A1 is believed to disrupt its actin-bundling activity, leading to disorganization of the actin cytoskeleton within Sertoli cells. This cytoskeletal disruption directly impacts the integrity of the ectoplasmic specializations, which are actin-rich adhesion junctions crucial for maintaining contact with spermatids.

Figure 3: this compound's effect on eEF1A1-mediated actin bundling.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and effects of this compound.

Table 1: In Vivo Contraceptive Efficacy of this compound

| Animal Model | Dose | Dosing Regimen | Outcome | Reversibility | Reference |

| Rat | 6 mg/kg | Single oral dose | 100% infertility | Reversible | |

| Mouse | 12.5 mg/kg | Single oral dose | Significant decrease in spermatids | Not specified | |

| Rabbit | 3 mg/kg | Single oral dose | Significant decrease in spermatids | Not specified | |

| Non-human primate | 1-2 mg/kg | Single oral dose | Significant decrease in spermatids | Reversible |

Table 2: Effects of this compound on Sertoli Cell Cytoskeleton

| Cell Type | Treatment | Time Point | Observation | Reference |

| Primary Rat Sertoli Cells | 10 µM this compound | 1 hour | Disorganization of F-actin bundles | |

| Primary Rat Sertoli Cells | 10 µM this compound | 3 hours | Redistribution of vinculin |

Table 3: Effects of this compound on Hormonal Levels in Rats

| Hormone | Dose | Time Point | Effect | Reference |

| Inhibin B | 6 mg/kg | Not specified | Decrease | Not specified |

| Testosterone | Not specified | Not specified | No significant change | |

| Luteinizing Hormone (LH) | Not specified | Not specified | No significant change | |

| Follicle-Stimulating Hormone (FSH) | Not specified | Not specified | No significant change |

Experimental Protocols

In Vivo Rat Fertility Study

-

Animals: Sexually mature male Sprague-Dawley rats.

-

Treatment: A single oral gavage of this compound (e.g., 6 mg/kg) or vehicle control.

-

Mating: Co-habitation with untreated, fertile female rats at specific time points post-treatment (e.g., weekly).

-

Endpoints:

-

Pregnancy rate of female rats.

-

Number of implantation sites and viable fetuses.

-

Sperm count, motility, and morphology from the cauda epididymis at the end of the study.

-

-

Reversibility: Monitor the return of fertility in treated males after a washout period.

Immunofluorescent Staining of Sertoli Cells

-

Cell Culture: Primary rat Sertoli cells are cultured on glass coverslips.

-

Treatment: Cells are treated with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 1, 3, 6 hours).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining:

-

F-actin is stained with fluorescently-labeled phalloidin.

-

Vinculin is detected using a primary anti-vinculin antibody followed by a fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Images are acquired using a fluorescence or confocal microscope.

Western Blot Analysis

-

Sample Preparation: Protein lysates are prepared from Sertoli cells or testicular tissue treated with this compound or vehicle.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., HSP90, eEF1A1, client proteins, junctional proteins) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed signaling cascade initiated by this compound in Sertoli cells.

Figure 4: Proposed signaling pathway of this compound in Sertoli cells.

Conclusion and Future Directions

This compound represents a significant advancement in the development of non-hormonal male contraceptives. Its unique mechanism of action, targeting the Sertoli cell-spermatid interface through the inhibition of HSP90 and eEF1A1, offers a promising alternative to hormonal methods. The reversible nature of its contraceptive effect observed in preclinical models is a critical feature for its potential translation to human use.

Future research should focus on several key areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies in multiple species, including long-term safety and toxicology assessments, are necessary.

-

Elucidation of Downstream Signaling: Further investigation into the specific HSP90 client proteins and downstream effectors of eEF1A1 in Sertoli cells will provide a more complete understanding of the contraceptive mechanism.

-

Optimization of Dosing and Formulation: Fine-tuning the dosage and delivery method will be crucial for maximizing efficacy and minimizing potential side effects.

-

Clinical Trials: Ultimately, well-designed clinical trials in human subjects are required to establish the safety and efficacy of this compound as a male contraceptive.

The continued development of this compound and similar compounds holds the potential to address the long-standing need for new, effective, and reversible male contraceptive options.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2011005759A2 - Lonidamine analogues for fertility management - Google Patents [patents.google.com]

- 3. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive this compound Across the Blood-Testis Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

H2-Gamendazole: A Technical Guide on a Novel Lonidamine Derivative Targeting Hsp90 and eEF1A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of H2-Gamendazole, a promising derivative of the anti-cancer agent lonidamine. While lonidamine primarily targets cellular metabolism through the inhibition of glycolysis, this compound exhibits a distinct and multifaceted mechanism of action centered on the inhibition of Heat shock protein 90 (Hsp90) and eukaryotic elongation factor 1 alpha 1 (eEF1A1). This document details the core scientific principles of this compound, including its mechanism of action, and provides a compilation of quantitative data from preclinical studies. Furthermore, it offers detailed experimental protocols for key assays and visualizes complex signaling pathways and workflows to support further research and development of this compound.

Introduction: From Lonidamine to this compound

Lonidamine, an indazole-3-carboxylic acid derivative, has been recognized for its ability to inhibit aerobic glycolysis in cancer cells, primarily by targeting mitochondrially-bound hexokinase[1][2]. This metabolic disruption leads to a decrease in cellular ATP, sensitizing cancer cells to conventional therapies[3][4]. Building upon this scaffold, this compound was developed as a novel analog with a distinct pharmacological profile. Unlike its parent compound, this compound's primary mechanism of action is not centered on glycolysis inhibition but rather on the modulation of key cellular chaperones and translational machinery.

Mechanism of Action of this compound

This compound exerts its biological effects through a multi-target mechanism, primarily involving the inhibition of Hsp90 and interaction with eEF1A1.

Inhibition of the Hsp90 Chaperone Machinery

Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are crucial for cancer cell proliferation and survival. This compound has been shown to inhibit the Hsp90 pathway, leading to the degradation of key client proteins such as Akt, ErbB2 (HER2), and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3]. This inhibition disrupts critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to decreased cell proliferation and survival. The degradation of these client proteins is mediated by the ubiquitin-proteasome pathway.

Interaction with eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1)

In addition to its effects on Hsp90, this compound has been identified as a ligand for eukaryotic elongation factor 1 alpha 1 (eEF1A1). eEF1A1 is a key component of the translational machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. The precise functional consequences of this compound's interaction with eEF1A1 are still under investigation but may contribute to its anti-proliferative and anti-cancer effects.

Quantitative Data

The following tables summarize key quantitative data for lonidamine and this compound from various preclinical studies.

Table 1: In Vitro Efficacy of Lonidamine

| Compound | Cell Line | Assay | IC50 | Reference |

| Lonidamine | H2030BrM3 (Lung Cancer) | Cell Proliferation | 100 µM (24h) | |

| Lonidamine | A549 (Lung Cancer) | Cell Proliferation | 100 µM (24h) | |

| Lonidamine | H2030BrM3 (Lung Cancer) | Cell Invasion | 100-200 µM (24h) | |

| Lonidamine | A549 (Lung Cancer) | Cell Invasion | 100-200 µM (24h) |

Table 2: this compound Activity in Polycystic Kidney Disease Models

| Compound | Model | Effect | Concentration | Reference |

| This compound | Human ADPKD cells | Inhibition of forskolin-induced Cl- secretion | - | |

| This compound | Human ADPKD cells | Inhibition of cAMP-induced proliferation | - | |

| This compound | Human ADPKD cells | Inhibition of EGF-induced proliferation | - | |

| This compound | Pkd1flox/flox: Pkhd1-Cre mouse model | Slowed postnatal cyst formation | Daily injection | |

| This compound | Mouse metanephric organ cultures | Inhibited cAMP-stimulated cyst growth | 5 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., ADPKD cells, cancer cell lines)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Hsp90 Client Proteins

This protocol details the steps to analyze the degradation of Hsp90 client proteins like Akt and ErbB2 following this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-ErbB2, anti-p-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Short-Circuit Current Measurement in Ussing Chambers

This protocol is for measuring CFTR-mediated chloride secretion in epithelial cell monolayers.

Materials:

-

Polarized epithelial cell monolayers (e.g., human ADPKD cells) grown on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

Forskolin

-

This compound

-

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

-

Cell Culture: Grow epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed Ringer's solution and maintain at 37°C.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc).

-

Forskolin Stimulation: Add forskolin to the basolateral side to stimulate CFTR-mediated chloride secretion and record the increase in Isc.

-

This compound Inhibition: Add this compound to the apical side and record the inhibition of the forskolin-stimulated Isc.

-

CFTR Inhibitor Control: In a separate experiment, confirm that the current is CFTR-mediated by adding a specific CFTR inhibitor and observing the reduction in Isc.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of action of Lonidamine.

Caption: this compound's effect on Hsp90.

Caption: A typical experimental workflow.

Conclusion

This compound represents a significant evolution from its parent compound, lonidamine, with a distinct mechanism of action that offers potential therapeutic advantages. Its ability to target the Hsp90 chaperone machinery and interact with eEF1A1 opens up new avenues for the treatment of various diseases, including cancer and polycystic kidney disease. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Further investigation into its detailed binding kinetics, in vivo efficacy in various cancer models, and safety profile will be crucial for its clinical translation.

References

H2-Gamendazole: A Novel Therapeutic Candidate for Polycystic Kidney Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, frequently leading to end-stage renal disease. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. H2-Gamendazole (H2-GMZ), a derivative of lonidamine, has emerged as a promising preclinical candidate. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in mitigating polycystic kidney disease.

Introduction

Polycystic kidney disease (PKD) is primarily caused by mutations in the PKD1 or PKD2 genes, which encode polycystin-1 and polycystin-2, respectively. These mutations lead to dysregulated intracellular signaling pathways, resulting in increased cell proliferation, fluid secretion, and cyst formation.[1] this compound has been identified as a multi-target compound that favorably modulates key pathways implicated in PKD pathogenesis.

Mechanism of Action

This compound exerts its therapeutic effects in polycystic kidney disease through a multi-pronged approach, primarily by inhibiting the function of two key proteins: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Heat Shock Protein 90 (HSP90).

Inhibition of CFTR-Mediated Chloride Secretion

Cyst fluid accumulation is a critical driver of cyst expansion in PKD. This process is largely dependent on cAMP-stimulated chloride secretion into the cyst lumen via the CFTR channel, which in turn drives water movement.[2][3] this compound has been shown to directly inhibit CFTR-mediated chloride transport.[2][3]

Disruption of HSP90 Chaperone Function

HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are key components of signaling pathways that promote cell proliferation and survival. In PKD, pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways are aberrantly activated. This compound inhibits HSP90, leading to the degradation of its client proteins, thereby dampening these pro-proliferative signals.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of this compound has been evaluated in both cell-based assays and animal models of polycystic kidney disease.

In Vitro Studies

In primary cultures of human ADPKD cyst-lining epithelial cells, this compound has demonstrated a dose-dependent inhibition of cell proliferation stimulated by both cAMP and epidermal growth factor (EGF). Furthermore, it effectively blocks forskolin-induced, CFTR-mediated chloride secretion in these cells.

In Vivo Studies

Studies utilizing the Pkd1flox/flox:Pkhd1-Cre mouse model, which develops a rapid and severe form of PKD, have shown significant therapeutic benefits of this compound treatment. Daily administration of this compound resulted in a marked reduction in kidney size, cystic index, and blood urea nitrogen (BUN) levels. Notably, the treatment also led to a significant extension of lifespan in these mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in PKD models.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Stimulant | Outcome Measure | This compound Effect |

| Cell Proliferation | Human ADPKD Cells | cAMP (100 µM) or EGF (25 ng/mL) | Cell Viability (MTT Assay) | Dose-dependent inhibition |

| CFTR-Mediated Cl- Secretion | Human ADPKD Cells | Forskolin | Short-Circuit Current (Isc) | Inhibition of FSK-induced Isc |

| HSP90 Client Protein Levels | Human ADPKD Cells | - | Protein Expression (Western Blot) | Decreased levels of p-ERK, ErbB2, Akt, and Cdk4 |

Table 2: In Vivo Efficacy of this compound in the Pkd1flox/flox:Pkhd1-Cre Mouse Model

| Parameter | Treatment Group | Control Group | % Change | p-value |

| Kidney Weight / Body Weight (%) | Significantly Reduced | Elevated | - | < 0.05 |

| Cystic Index | Significantly Reduced | High | - | < 0.05 |

| Blood Urea Nitrogen (BUN) | Significantly Reduced | Elevated | - | < 0.05 |

| Average Survival (days) | 67.8 | 28.5 | +138% | < 0.001 |

Data adapted from Sundar et al.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound in PKD.

Cell Culture

Primary human ADPKD cyst-lining epithelial cells are isolated from nephrectomy specimens and cultured in a defined medium. For proliferation assays, cells are typically seeded in 96-well plates and serum-starved prior to stimulation with mitogens.

Cell Proliferation Assay (MTT Assay)

-

Seed 4 x 103 ADPKD cells per well in a 96-well plate in medium containing 1% FBS + ITS.

-

Serum-starve the cells for 24 hours.

-

Treat cells with either 100 µM cAMP or 25 ng/mL EGF to stimulate proliferation, in the presence of varying concentrations of this compound.

-

After 72 hours of treatment, add MTT reagent to each well and incubate.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

CFTR-Mediated Chloride Secretion Assay (Ussing Chamber)

-

Culture human ADPKD cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance is formed.

-

Mount the supports in an Ussing chamber system.

-

Bathe both the apical and basolateral surfaces with identical Ringer's solutions.

-

Measure the short-circuit current (Isc).

-

Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).

-

Stimulate CFTR-mediated chloride secretion by adding forskolin to both chambers.

-

Add this compound to the apical chamber and record the change in Isc.

Western Blot Analysis of HSP90 Client Proteins

-

Treat ADPKD cells with 50 µM this compound for 24, 48, or 72 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, ErbB2, Akt, Cdk4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

In Vivo Mouse Model (Pkd1flox/flox:Pkhd1-Cre)

-

Generate Pkd1flox/flox:Pkhd1-Cre mice by breeding the respective floxed and Cre lines.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via daily intraperitoneal injections from postnatal day 8 to 18.

-

Monitor animal health and survival.

-

At the end of the study, sacrifice the animals and harvest the kidneys.

-

Measure kidney weight to body weight ratio.

-

Perform histological analysis to determine the cystic index.

-

Measure blood urea nitrogen (BUN) levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows.

References

H2-Gamendazole: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global need for new contraceptive options has spurred research into non-hormonal methods for male fertility control. H2-Gamendazole, an indazole carboxylic acid derivative, has emerged as a promising oral, non-hormonal male contraceptive agent. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, safety profile, and the experimental methodologies used in its evaluation. Through a synthesis of available data, this whitepaper aims to serve as a resource for researchers and drug development professionals interested in the advancement of this and other non-hormonal male contraceptives.

Introduction

The development of a safe, effective, and reversible non-hormonal male contraceptive remains a significant goal in reproductive health.[1] this compound, a derivative of lonidamine, has shown potent anti-spermatogenic effects in multiple animal models.[2] Unlike hormonal approaches that suppress testosterone, this compound targets specific cellular processes within the testis, offering a potentially safer side-effect profile.[1] This document outlines the current understanding of this compound's pharmacology and toxicology, providing a foundation for its continued development.

Mechanism of Action

This compound primarily targets Sertoli cells, the somatic cells within the seminiferous tubules that are essential for spermatogenesis.[3][4] The contraceptive effect is achieved by disrupting the adhesion of developing spermatids to Sertoli cells, leading to their premature release and subsequent infertility. This disruption is mediated through the interaction of this compound with two key intracellular proteins: Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).

The binding of this compound to HSP90 and EEF1A1 is thought to initiate a signaling cascade that ultimately affects the integrity of the apical ectoplasmic specialization (apical ES), the junctional complex that anchors spermatids to Sertoli cells. This pathway involves the downstream modulation of proteins such as AKT1 and NFKB, and the stimulation of interleukin 1 alpha (Il1a) transcription, which is a known regulator of Sertoli cell-spermatid junctions.

Signaling Pathway of this compound in Sertoli Cells

Quantitative Preclinical Data

Efficacy

Preclinical studies in various animal models have demonstrated the contraceptive efficacy of this compound and its analog, gamendazole.

| Species | Compound | Dose (Oral) | Efficacy | Reversibility | Reference |

| Rat | Gamendazole | 3 mg/kg (single) | 100% infertility in 6/6 animals | 100% (4/4 animals that became infertile) | |

| Rat | Gamendazole | 6 mg/kg (single) | 100% infertility in 7/7 animals at 3 weeks | 57% (4/7 animals) by 9 weeks | |

| Rat | This compound | 3-6 mg/kg (single) | Significant loss of spermatids | - | |

| Rat | This compound | 1 or 2 mg/kg (weekly) | Complete loss of spermatids | - | |

| Mouse | This compound | 12 and 25 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.0) | - | |

| Rabbit | This compound | 3 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 3.2) | - | |

| Rabbit | This compound | 6 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.6) | - | |

| Non-human Primate (Rhesus) | This compound | 1 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.5) | Complete recovery by 106 days | |

| Non-human Primate (Rhesus) | This compound | 2 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.3) | Complete recovery by 106 days |

Pharmacokinetics

Pharmacokinetic data for this compound is limited in the public domain. However, studies have shown that it accumulates in the testes at a concentration over 10 times higher than in other organs. The transport of this compound across the blood-testis barrier is believed to be carrier-mediated, potentially involving one or more Organic Anion Transporting Polypeptides (OATPs).

| Parameter | Value | Species | Notes | Reference |

| Testicular Accumulation | >10-fold higher than other organs | Rat | - | |

| Blood-Testis Barrier Transport | Carrier-mediated, potentially via OATPs | - | Uptake stimulated by acidic pH and independent of Na+, K+, or Cl- ions. |

No specific data available for Cmax, Tmax, AUC, or half-life.

Toxicology

Toxicology studies are crucial for the development of any contraceptive agent. Available data for this compound suggests a need for further investigation to establish a clear therapeutic window.

| Study Type | Species | Dose (Oral) | Observation | Reference |

| Acute Toxicity | Rat | 200 mg/kg | Fatal in 3 out of 5 animals |

No formal LD50 or NOAEL data is currently available in the reviewed literature.

Experimental Protocols

Primary Rat Sertoli Cell Isolation and Culture

A critical in vitro model for studying the effects of this compound is the primary culture of rat Sertoli cells.

-

Testes Isolation and Decapsulation: Testes are aseptically removed from immature rats (e.g., 15-20 days old) and the tunica albuginea is removed.

-

Enzymatic Digestion: The seminiferous tubules are subjected to a series of enzymatic digestions to dissociate the different cell types. This typically involves treatment with collagenase, hyaluronidase, and trypsin.

-

Cell Separation and Plating: The resulting cell suspension is filtered and washed to enrich for Sertoli cells. The cells are then plated in a suitable culture medium (e.g., DMEM/F12) and maintained at 32-34°C in a humidified atmosphere of 5% CO2.

-

Purity Assessment: The purity of the Sertoli cell culture is assessed using morphological criteria and immunostaining for Sertoli cell-specific markers such as vimentin.

Western Blot Analysis for HSP90 and EEF1A1

-

Protein Extraction: Sertoli cells or testicular tissue are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSP90 and EEF1A1. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Specific antibody concentrations and incubation times should be optimized for each experiment.

Male Rat Fertility Trial

-

Animal Selection and Acclimation: Sexually mature male rats of a proven fertile strain are acclimated to the housing conditions.

-

Dosing: Animals are randomly assigned to treatment and control groups. The test compound (this compound) is administered orally at the desired dose and frequency. The control group receives the vehicle.

-

Mating: Following the dosing period, each male is cohabited with one or more untreated, sexually mature female rats. The mating period typically lasts for a full spermatogenic cycle (approximately 8 weeks in rats).

-

Fertility Assessment: Females are monitored for pregnancy, and the number of pups per litter is recorded. Infertility is defined as the failure to sire any offspring during the mating period.

-

Reversibility Assessment: After the initial fertility trial, the treated males are allowed a recovery period without treatment, followed by a second round of mating to assess the return of fertility.

Drug Development Workflow

The preclinical development of a non-hormonal male contraceptive like this compound follows a structured workflow.

Preclinical Development Workflow for a Non-Hormonal Male Contraceptive

Conclusion

This compound represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its unique mechanism of action, targeting Sertoli cell-spermatid adhesion, offers a promising alternative to hormonal methods. While preclinical data are encouraging, further research is required to fully characterize its pharmacokinetic and toxicological profile to establish a safe and effective dosing regimen for human use. The detailed experimental protocols and workflow outlined in this document provide a framework for the continued investigation and development of this compound and other novel non-hormonal male contraceptive agents.

References

- 1. Preparation of Rodent Testis Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New approaches to male non-hormonal contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

H2-Gamendazole's Impact on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

H2-Gamendazole (H2-GMZ), an indazole carboxylic acid derivative of lonidamine, has been investigated for its therapeutic potential, primarily in the context of autosomal dominant polycystic kidney disease (ADPKD). Its mechanism of action is significantly linked to the cystic fibrosis transmembrane conductance regulator (CFTR). Contrary to the therapeutic goals in cystic fibrosis (CF), which aim to correct or potentiate CFTR function, this compound acts as a potent inhibitor of CFTR. This technical guide provides an in-depth analysis of the dual inhibitory mechanism of this compound on CFTR, summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the associated molecular pathways and workflows.

Introduction: this compound and its Primary Therapeutic Context

This compound is a small molecule that has shown efficacy in preclinical models of ADPKD.[1][2] In ADPKD, cyst growth is driven by abnormal cell proliferation and fluid secretion, a process in which CFTR-mediated chloride transport plays a pivotal role.[1][2][3] this compound's therapeutic effect in this disease stems from its ability to decrease chloride secretion, inhibit cell proliferation, and slow cyst growth. It is crucial for researchers in the CF field to note that the documented impact of this compound on CFTR is inhibitory, positioning it as a tool for studying CFTR hypofunction rather than a therapeutic agent for correcting CF-causing mutations.

Mechanism of Action: A Dual Inhibitory Effect on CFTR

This compound reduces CFTR-mediated chloride transport through two distinct but complementary mechanisms: direct channel inhibition and reduction of total CFTR protein levels via interference with the heat shock protein 90 (Hsp90) chaperone system.

Direct Inhibition of CFTR Channel Function

As a derivative of lonidamine, this compound is believed to share its ability to directly block the CFTR channel pore. Studies on lonidamine have shown that it acts as an open-channel blocker from the intracellular side, causing a voltage-dependent reduction in chloride current. This compound has been demonstrated to be more effective than its parent compound, lonidamine, in rapidly blocking forskolin-induced, CFTR-dependent chloride secretion in human ADPKD cell monolayers. This suggests a direct interaction with the CFTR protein that impedes ion flow.

Reduction of CFTR Protein Expression via Hsp90 Inhibition

CFTR is a client protein of the molecular chaperone Hsp90, which is essential for its proper folding, stability, and maturation. This compound, and its close relative gamendazole, have been shown to inhibit Hsp90 activity. By disrupting Hsp90 function, this compound leads to the proteasome-dependent degradation of its client proteins, including CFTR. This results in decreased total levels of the CFTR protein, further contributing to the reduction in chloride secretion. This dual action makes this compound an effective inhibitor of the CFTR pathway.

Quantitative Data Summary

The available literature focuses on the effective concentrations of this compound used to elicit a biological response rather than providing extensive dose-response curves and IC50 values for CFTR inhibition specifically. The following tables summarize the key quantitative findings.

| Parameter | Cell Type | Value/Concentration | Effect | Reference |

| Effective Concentration | Human ADPKD Cells | 1 µM | Effective inhibition of CFTR-mediated short-circuit current (Isc) | |

| Concentration Range | Human ADPKD Cells | Increasing concentrations | Dose-dependent inhibition of forskolin-induced Isc | |

| Comparative Efficacy | Human ADPKD Cells | Not specified | More effective than lonidamine in inhibiting CFTR-mediated Cl- secretion |

Table 1: Summary of this compound's Effect on CFTR Function.

| Parameter | Cell Type | Treatment Condition | Effect | Reference |

| Protein Levels | Human ADPKD Cells | H2-GMZ Treatment | Decreased levels of total CFTR protein | |

| Hsp90 Client Proteins | Human ADPKD Cells | H2-GMZ Treatment | Decreased levels of ErbB2, Akt, and Cdk4 |

Table 2: Summary of this compound's Effect on CFTR and Hsp90 Client Protein Expression.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the molecular pathways and experimental procedures described in this guide.

Caption: Dual inhibitory pathway of this compound on CFTR.

Caption: Workflow for Ussing chamber analysis of CFTR inhibition.

Caption: Workflow for Western blot analysis of CFTR expression.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying CFTR inhibitors and protein expression.

Ussing Chamber Electrophysiology for CFTR Inhibition

This protocol measures ion transport across a polarized epithelial cell monolayer to quantify CFTR channel activity.

1. Cell Culture:

-

Culture human ADPKD or other suitable epithelial cells on permeable supports (e.g., Transwell®) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

2. Ussing Chamber Setup:

-

Prepare a physiological Ringer's solution (e.g., KBR solution: 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.4 mM KH₂PO₄), warm to 37°C, and continuously gas with 95% O₂ / 5% CO₂.

-

Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber.

-

Fill both apical and basolateral chambers with an equal volume of the gassed Ringer's solution. Add 10 mM glucose to the basolateral side as an energy source and 10 mM mannitol to the apical side to maintain osmotic balance.

3. Measurement Protocol:

-

Allow the system to equilibrate for 15-30 minutes while monitoring baseline short-circuit current (Isc).

-

Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Wait for the Isc to stabilize.

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to both chambers. Record the peak Isc response.

-

Once a stable stimulated current is achieved, add this compound to the apical chamber in desired concentrations (e.g., starting from 1 µM).

-

Record the change in Isc over time to determine the extent and rate of inhibition.

4. Data Analysis:

-

The magnitude of the decrease in the forskolin-stimulated Isc after the addition of this compound represents the degree of CFTR inhibition.

-

Data are typically expressed as the percentage inhibition of the stimulated current or as the remaining current.

Western Blotting for CFTR Protein Expression

This protocol assesses the total amount of CFTR protein in cell lysates following treatment with this compound.

1. Cell Treatment and Lysis:

-

Plate cells (e.g., ADPKD, HEK293) and treat with vehicle control or this compound at the desired concentration and duration (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. To avoid boiling CFTR samples, which can cause aggregation, an alternative is to solubilize in a sample buffer containing SDS and DTT and heat at 37-65°C for 10-15 minutes.

2. Protein Quantification:

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Lowry assay).

3. SDS-PAGE and Transfer:

-

Separate equal amounts of total protein (e.g., 30-50 µg) on a low-percentage (e.g., 6-7%) SDS-polyacrylamide gel to resolve the high molecular weight CFTR protein.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer in TBST).

-

Incubate the membrane with a primary antibody specific to CFTR overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the intensity of the CFTR bands. The immature, core-glycosylated ER form (Band B) and the mature, complex-glycosylated post-Golgi form (Band C) can be distinguished by their molecular weight. A decrease in the intensity of both bands in this compound-treated samples compared to controls indicates reduced CFTR protein levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Conclusion and Future Directions

This compound is a potent inhibitor of CFTR, acting through both direct channel blockade and reduction of protein expression via Hsp90 inhibition. While this profile makes it a promising candidate for diseases characterized by CFTR hyperactivity, such as ADPKD, it is unsuitable as a therapeutic for cystic fibrosis. However, for researchers in the CF field, this compound can serve as a valuable pharmacological tool to study the consequences of CFTR inhibition and to investigate the role of the Hsp90 chaperone machinery in CFTR proteostasis. Future studies could focus on elucidating the precise binding site of this compound on the CFTR protein and further quantifying its inhibitory kinetics to better characterize its utility as a research compound.

References

An In-depth Technical Guide to the Antispermatogenic Effects of H2-Gamendazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2-Gamendazole, a potent indazole carboxylic acid derivative, has emerged as a promising non-hormonal male contraceptive agent. Its mechanism of action centers on the disruption of spermatogenesis, specifically by targeting Sertoli cells and their intricate interactions with developing germ cells. This technical guide provides a comprehensive overview of the antispermatogenic effects of this compound, detailing its molecular mechanisms, signaling pathways, and quantitative efficacy. It is designed to serve as a resource for researchers, scientists, and professionals involved in the development of novel male contraceptives. This document synthesizes current knowledge, presenting data in a structured format, outlining experimental methodologies, and visualizing complex biological processes to facilitate a deeper understanding of this compound's potential as a reversible male contraceptive.

Introduction

The global need for new, effective, and reversible male contraceptives has driven research into non-hormonal approaches that avoid the systemic side effects associated with hormonal methods. This compound, a derivative of lonidamine, has shown significant promise in preclinical studies. It induces a reversible state of infertility by disrupting the adhesion of spermatids to Sertoli cells, leading to their premature exfoliation from the seminiferous epithelium.[1][2] This guide delves into the core aspects of this compound's antispermatogenic activity, providing a detailed examination of its effects from the molecular to the organismal level.

Mechanism of Action

The primary target of this compound within the testis is the Sertoli cell, the somatic cell essential for nurturing developing germ cells.[1][3] The antispermatogenic effects of this compound are initiated by its interaction with key intracellular proteins, leading to a cascade of events that ultimately disrupts the intricate architecture of the seminiferous epithelium.

Interaction with Intracellular Proteins: HSP90 and EEF1A1

This compound and its analogue, gamendazole, have been shown to bind to Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) within Sertoli cells.[1]

-

HSP90: As a molecular chaperone, HSP90 is crucial for the stability and function of numerous signaling proteins. Inhibition of HSP90 by this compound can lead to the degradation of its client proteins, thereby disrupting critical cellular processes.

-

EEF1A1: Beyond its canonical role in protein synthesis, EEF1A1 is involved in the regulation of actin cytoskeleton dynamics. By interacting with EEF1A1, this compound can interfere with the organization and function of the actin filaments within Sertoli cells.

Disruption of the Sertoli Cell Cytoskeleton

A key consequence of this compound's interaction with HSP90 and EEF1A1 is the disorganization of the Sertoli cell's F-actin network. This disruption is particularly detrimental to the specialized adhesion junctions between Sertoli cells and developing spermatids, known as ectoplasmic specializations. These junctions are rich in actin filaments and are essential for maintaining the structural integrity of the seminiferous epithelium and for the proper positioning and release of mature spermatids.

Studies have demonstrated that treatment with this compound leads to the disorganization of F-actin bundles and the redistribution of vinculin, a focal adhesion protein that links the actin cytoskeleton to the plasma membrane. This disruption of the cytoskeleton weakens the Sertoli-spermatid adhesion, leading to the premature release of spermatids into the lumen of the seminiferous tubules.

Signaling Pathways

The antispermatogenic effects of this compound are mediated through the modulation of specific signaling pathways within the Sertoli cells. The binding of this compound to HSP90 and EEF1A1 initiates a cascade that affects downstream effectors, ultimately leading to the disruption of cell adhesion and spermatogenesis.

The AKT and NF-κB Signaling Pathways

Research on the closely related compound gamendazole suggests the involvement of the AKT and NF-κB signaling pathways.

-

AKT: As a client protein of HSP90, the stability of AKT is compromised upon HSP90 inhibition by gamendazole, leading to its degradation. AKT is a crucial regulator of cell survival and junctional dynamics in Sertoli cells.

-

NF-κB: Gamendazole has been shown to induce the transcription of Interleukin-1 alpha (IL-1α), a cytokine known to be regulated by the NF-κB signaling pathway. Both AKT and NF-κB are known to play roles in regulating the integrity of Sertoli cell-spermatid junctional complexes.

The following diagram illustrates the proposed signaling pathway for this compound's action in Sertoli cells.

References

- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Impact of endocrine disrupting chemicals and pharmaceuticals on Sertoli cell development and functions [frontiersin.org]

- 3. Frontiers | Molecular Mechanisms and Signaling Pathways Involved in Sertoli Cell Proliferation [frontiersin.org]

H2-Gamendazole: An In-Depth Technical Guide on its Initial Toxicity Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2-Gamendazole, an indazole carboxylic acid derivative, is a compound of significant interest with potential therapeutic applications as a non-hormonal male contraceptive and in the treatment of polycystic kidney disease (PKD). Its mechanism of action involves the modulation of key cellular pathways, including the inhibition of Heat Shock Protein 90 (Hsp90) and eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1). This technical guide provides a comprehensive overview of the initial toxicity profile and safety assessment of this compound, based on available preclinical data. The information is presented to aid researchers and drug development professionals in understanding the compound's safety characteristics.

Core Toxicity and Safety Data

The initial preclinical safety evaluation of this compound has provided preliminary insights into its toxicity profile. The available quantitative data from these studies are summarized below.

Quantitative Toxicity Data

| Parameter | Species | Route of Administration | Value/Observation | Reference |

| Acute Toxicity | Rat | Oral | Lethality observed in 3 out of 5 animals at a single dose of 200 mg/kg. | [1] |

| Lowest Infertility Dose | Rat | Oral | A single dose of 6 mg/kg resulted in 100% infertility. | [2] |

Note: Specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values from comprehensive toxicology studies are not publicly available in the reviewed literature. The acute toxicity data point provides a critical, albeit singular, insight into the lethal dose range in rats.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by targeting multiple cellular proteins and pathways. A primary mechanism is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of oncoproteins such as AKT, ErbB2, and Cdk4.[2][3][4]

Furthermore, this compound interacts with eEF1A1, a protein involved in protein synthesis and the regulation of the actin cytoskeleton. This interaction disrupts actin filament organization, which is particularly relevant to its anti-spermatogenic effects by affecting the junctional complexes in Sertoli cells. The compound has also been shown to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is implicated in the fluid secretion that drives cyst growth in PKD.

Signaling Pathway of this compound's Effect on Hsp90 Client Proteins

Caption: this compound inhibits HSP90, leading to the degradation of client proteins.

Experimental Workflow for Investigating this compound's Effect on the Actin Cytoskeleton

Caption: Workflow for assessing this compound's impact on Sertoli cell cytoskeleton.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not extensively published. However, based on standard preclinical toxicology guidelines and information from related studies, the following methodologies are representative of the types of experiments conducted.

Acute Oral Toxicity Study in Rats (General Protocol)

-

Objective: To determine the acute toxic effects and, if possible, the median lethal dose (LD50) of a single oral dose of this compound.

-

Species: Rat (e.g., Sprague-Dawley).

-

Animal Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: A single dose of this compound, formulated in a suitable vehicle, is administered by oral gavage. A control group receives the vehicle alone.

-

Dose Groups: Multiple dose groups are typically used to establish a dose-response relationship. Based on the available data, a dose of 200 mg/kg was tested.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days post-dosing. Observations are more frequent on the day of dosing.

-

Parameters Monitored:

-

Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).

-

Body weight changes.

-

Mortality.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: Mortality data is used to calculate the LD50 value, if a sufficient range of doses causing mortality is tested.

Repeated-Dose Toxicity Study (General Protocol)

-

Objective: To evaluate the toxicological effects of this compound after repeated daily administration over a specified period (e.g., 28 days).

-

Species: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent.

-

Dose Administration: this compound is administered daily at various dose levels, usually by the intended clinical route (e.g., oral gavage). A control group receives the vehicle.

-

Duration: The duration of the study depends on the intended duration of human use.

-

Parameters Monitored:

-

Daily clinical observations.

-

Weekly body weight and food consumption.

-

Ophthalmology examinations.

-

Hematology and clinical chemistry at termination.

-

Urinalysis.

-

-

Pathology: At the end of the treatment period, animals are euthanized. Organ weights are recorded, and a full histopathological examination of tissues is performed.

-

Toxicokinetics: Blood samples may be collected at various time points to determine the systemic exposure to this compound.

In Vivo Efficacy and Safety Study in a Mouse Model of Polycystic Kidney Disease

-

Objective: To assess the efficacy and safety of this compound in a genetically engineered mouse model of PKD.

-

Animal Model: Pkd1flox/flox:Pkhd1-Cre mice, which develop rapidly progressive polycystic kidney disease.

-

Treatment Regimen: Daily administration of this compound (e.g., 20 mg/kg).

-

Duration: Treatment from postnatal days 8 to 18.

-

Efficacy Endpoints:

-

Cystic index (a measure of the extent of cyst formation).

-

Kidney size.

-

Blood urea nitrogen (BUN) levels as a marker of kidney function.

-

Survival rate.

-

-

Safety Monitoring: General health and survival of the animals are monitored throughout the study.

Safety Assessment and Concluding Remarks

The initial toxicity data for this compound indicates a potential for acute toxicity at high doses, as evidenced by the mortality observed in rats at 200 mg/kg. This underscores the importance of careful dose selection in further preclinical and clinical development.

In the context of its potential use in PKD, studies in a mouse model have shown promising efficacy at a dose of 20 mg/kg daily, with an associated increase in survival and a reduction in disease progression markers. This suggests a potential therapeutic window, although long-term tolerability and a broader range of toxicity assays are necessary to fully characterize its safety profile for chronic use.

The mechanism of action, involving the inhibition of Hsp90 and eEF1A1, while promising for therapeutic efficacy, also warrants a thorough evaluation of potential off-target effects and on-target toxicities in various organ systems. The disruption of fundamental cellular processes like protein chaperoning and cytoskeletal dynamics could have unintended consequences.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The lonidamine derivative this compound reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of H2-Gamendazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2-Gamendazole is an investigational small molecule with demonstrated potential as both a non-hormonal male contraceptive and a therapeutic agent for Polycystic Kidney Disease (PKD). Its mechanism of action involves the disruption of key cellular processes through interaction with chaperone proteins and ion channels. A thorough understanding of its pharmacokinetic profile and oral bioavailability is paramount for its continued development and potential clinical translation. This guide provides a comprehensive overview of the available data on the pharmacokinetics and oral bioavailability of this compound, detailed experimental protocols for its study, and a visualization of its proposed signaling pathways.

Pharmacokinetic Profile of this compound

While specific quantitative pharmacokinetic parameters for this compound are not extensively published in publicly available literature, preliminary studies in rat models have indicated high oral bioavailability, reportedly reaching 100%. The compound is known to accumulate preferentially in the testes, a key characteristic for its application as a male contraceptive. Further detailed studies are required to fully characterize the pharmacokinetic profile, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Table 1: Summary of Available Pharmacokinetic Data for this compound in Rats

| Parameter | Value | Species | Route of Administration | Source |

| Oral Bioavailability | ~100% | Rat | Oral | [1] |

| Tissue Distribution | Preferential accumulation in testes | Rat | Oral | [2] |

Note: The value for oral bioavailability is based on preliminary reports and requires further validation through comprehensive pharmacokinetic studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the pharmacokinetic properties of a drug candidate. Below are outlined methodologies for key experiments related to the study of this compound.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (or other appropriate rodent model).

-

Age/Weight: Typically 8-10 weeks old, weighing 200-250g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.

-

Acclimatization: A minimum of one week of acclimatization to the facility is recommended before the commencement of any experimental procedures.

Oral Administration (Gavage)

The oral gavage technique ensures the precise delivery of a specified dose of the compound.

-